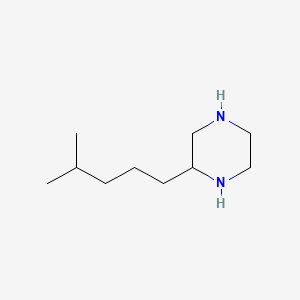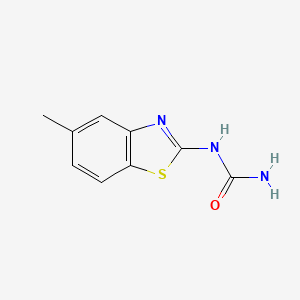
2-(4-Methylpentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpentyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The 2-(4-Methylpentyl) group is a substituent attached to the piperazine ring, which can influence the compound’s chemical and biological properties. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 4-methylpentyl halide, resulting in the formation of this compound.
Another method involves the reductive amination of 4-methylpentanone with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. This method provides a straightforward route to the target compound with high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to accelerate reaction rates and enhance product yields. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpentyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpiperazine
- 1-Methylpiperazine
- 1,4-Dimethylpiperazine
- 2-Methylpiperidine
Comparison
2-(4-Methylpentyl)piperazine is unique due to the presence of the 4-methylpentyl substituent, which can influence its chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications. The structural differences among these compounds can lead to variations in their reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
118157-08-7 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1-(4-methylpentyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-10(2)4-3-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
DNRRGRHYTDLXGN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1CNCCN1 |
Kanonische SMILES |
CC(C)CCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)






